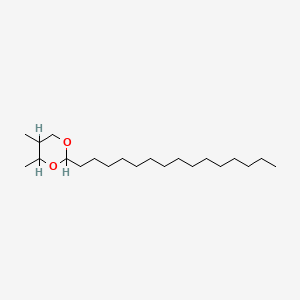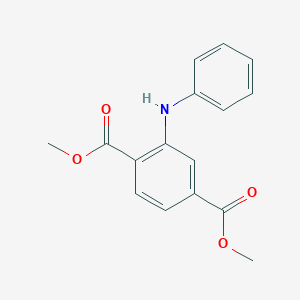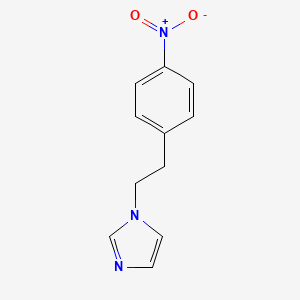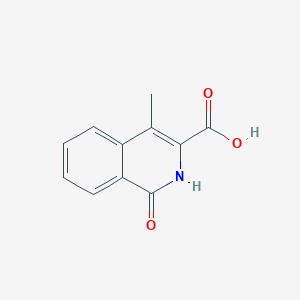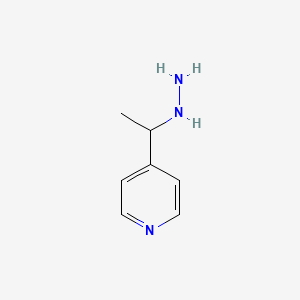
4-(1-Hydrazinylethyl)pyridine
描述
4-(1-Hydrazinylethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as HEPP, and it is a pyridine derivative that contains a hydrazine functional group. HEPP has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
作用机制
The mechanism of action of HEPP is not well understood, but it is thought to be due to its ability to bind to metal ions. HEPP has been shown to form stable complexes with metal ions such as copper, zinc, and iron. These metal complexes may play a role in the biological activity of HEPP.
Biochemical and Physiological Effects:
HEPP has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, act as a chelating agent, and bind to metal ions. HEPP has also been shown to have antioxidant activity and may have potential applications in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using HEPP in lab experiments is its ability to form stable complexes with metal ions, making it useful in the purification of proteins and enzymes. HEPP also has potential applications in the fabrication of MOFs, which have various applications in material science. One limitation of using HEPP in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on HEPP, including its potential use as an anti-cancer agent, drug delivery system, and building block for MOFs. Further research is needed to fully understand the mechanism of action of HEPP and its potential applications in different fields. Additionally, research is needed to investigate the potential toxicity of HEPP and its effects on biological systems.
科学研究应用
HEPP has been studied for its potential applications in different fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, HEPP has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. HEPP has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
In biochemistry, HEPP has been studied for its ability to act as a chelating agent and bind to metal ions. This property of HEPP has potential applications in the purification of proteins and enzymes. HEPP has also been studied for its ability to act as a fluorescent probe for metal ions, making it useful in the detection of metal ions in biological systems.
In material science, HEPP has been studied for its potential use in the fabrication of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. HEPP has been shown to form stable complexes with metal ions, making it a potential building block for MOFs.
属性
IUPAC Name |
1-pyridin-4-ylethylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(10-8)7-2-4-9-5-3-7/h2-6,10H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFLSEHOOPBOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602701 | |
| Record name | 4-(1-Hydrazinylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Hydrazinylethyl)pyridine | |
CAS RN |
57037-80-6 | |
| Record name | 4-(1-Hydrazinylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




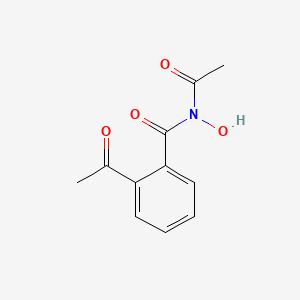
![2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]acetamide](/img/no-structure.png)

![{[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B3053855.png)
